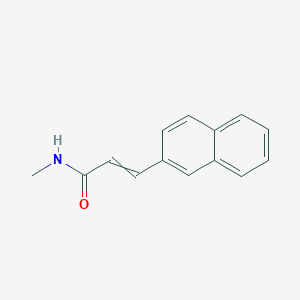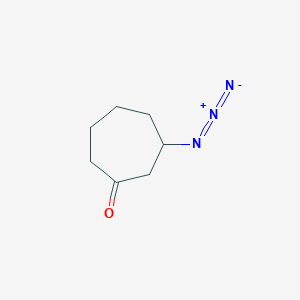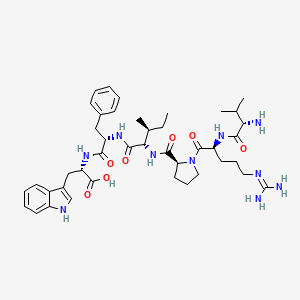
N-Methyl-3-(naphthalen-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-3-(naphthalen-2-yl)prop-2-enamide is an organic compound with a complex structure that includes a naphthalene ring and an amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(naphthalen-2-yl)prop-2-enamide typically involves the reaction of naphthalene derivatives with appropriate amide precursors. One common method includes the reaction of naphthalene-2-carboxylic acid with N-methylamine under specific conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous feeding of reactants and catalysts, maintaining optimal reaction conditions, and employing purification techniques such as crystallization or distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-3-(naphthalen-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthalene-2-carboxylic acid or 2-naphthaldehyde.
Reduction: N-Methyl-3-(naphthalen-2-yl)prop-2-enamine.
Substitution: Halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-3-(naphthalen-2-yl)prop-2-enamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Methyl-3-(naphthalen-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(naphthalen-2-yl)prop-2-ynoate: Similar structure but with a propynoate group instead of an amide.
3-(naphthalen-2-yl)prop-2-enal: Contains an aldehyde group instead of an amide.
Diacetone acrylamide: Different structure but shares some chemical properties and applications.
Uniqueness
N-Methyl-3-(naphthalen-2-yl)prop-2-enamide is unique due to its specific combination of a naphthalene ring and an amide group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
920756-28-1 |
|---|---|
Molekularformel |
C14H13NO |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
N-methyl-3-naphthalen-2-ylprop-2-enamide |
InChI |
InChI=1S/C14H13NO/c1-15-14(16)9-7-11-6-8-12-4-2-3-5-13(12)10-11/h2-10H,1H3,(H,15,16) |
InChI-Schlüssel |
PBGQHKPIFLXPCS-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C=CC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane)](/img/structure/B14192967.png)

![6-[5-(Cyclohexylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14192992.png)
![N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium](/img/structure/B14192996.png)
![2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14193003.png)
![2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane](/img/structure/B14193013.png)


![4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile](/img/structure/B14193020.png)



![4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate](/img/structure/B14193045.png)

